2-Bromo-6-(trifluoromethoxy)benzaldehyde
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Overview
Description
2-Bromo-6-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H4BrF3O2 . It is a liquid at ambient temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromine atom, a trifluoromethoxy group, and an aldehyde group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 269.02 . It is a liquid at ambient temperature .Scientific Research Applications
Synthesis and Reactivity
2-Bromo-6-(trifluoromethoxy)benzaldehyde serves as an intermediate in synthetic chemistry for the generation and functionalization of organofluorine compounds. For instance, it has been utilized in the formation of 1,2-dehydro-3-(trifluoromethoxy)benzene via treatment with lithium diisopropylamide (LDA) and subsequent trapping with furan to produce [4+2] cycloadducts. These cycloadducts can be further processed into 1- and 2-(trifluoromethoxy)naphthalenes through reduction, isomerization, or bromination steps (Schlosser & Castagnetti, 2001). Additionally, it has been involved in the palladium-catalyzed ortho-bromination of substituted benzaldoximes, further illustrating its versatility in organic synthesis (Dubost et al., 2011).
Photolabile Protecting Groups
In another application, derivatives of this compound have been explored as photolabile protecting groups for aldehydes and ketones, demonstrating the compound's utility in photochemical release studies. This is significant for the development of light-responsive materials and molecules (Lu et al., 2003).
Antimicrobial Activity
The compound also plays a role in the synthesis of quinazolinones with potential antimicrobial activity, highlighting its importance in the search for new therapeutic agents (Patel et al., 2006).
Materials Science
In materials science, this compound is a precursor in the synthesis of new polymers and copolymers, contributing to the development of novel materials with potential applications ranging from electronics to coatings (Soto et al., 2019).
Catalysis
Furthermore, it has been involved in catalysis research, where its derivatives have been used as ligands in the synthesis of metal complexes that serve as catalysts for various organic transformations, including the selective oxidation of benzyl alcohol to benzaldehyde, showcasing the compound's utility in enhancing reaction efficiencies and selectivities (Wang et al., 2021).
Safety and Hazards
The safety information for 2-Bromo-6-(trifluoromethoxy)benzaldehyde indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound should be handled with personal protective equipment including dust mask type N95 (US), eyeshields, and gloves .
Mechanism of Action
Target of Action
Similar compounds like 2-bromobenzaldehyde are known to be used in suzuki-miyaura and buchwald-hartwig reactions, cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds .
Mode of Action
It can be inferred from the related compounds that it might be involved in the formation of carbon-carbon or carbon-heteroatom bonds .
Properties
IUPAC Name |
2-bromo-6-(trifluoromethoxy)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-6-2-1-3-7(5(6)4-13)14-8(10,11)12/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQSWMRWBJCGFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C=O)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00742670 |
Source
|
Record name | 2-Bromo-6-(trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00742670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1114809-17-4 |
Source
|
Record name | 2-Bromo-6-(trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00742670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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